Cas no 859448-07-0 (1,2-dimethylcyclopentan-1-amine hydrochloride, Mixture of diastereomers)

1,2-Dimethylcyclopentan-1-amine hydrochloride is a chiral amine derivative supplied as a mixture of diastereomers. This compound is commonly utilized in organic synthesis and pharmaceutical research, particularly as a building block for the development of stereochemically complex molecules. The hydrochloride salt form enhances stability and solubility, facilitating handling and storage. The presence of diastereomers allows for exploration of stereochemical effects in reaction pathways or biological activity studies. Its well-defined structure and purity make it suitable for use in asymmetric synthesis, catalysis, and medicinal chemistry applications. The product is typically characterized by NMR, HPLC, or GC analysis to confirm composition and quality.
1,2-dimethylcyclopentan-1-amine hydrochloride, Mixture of diastereomers structure
859448-07-0 structure
Product name:1,2-dimethylcyclopentan-1-amine hydrochloride, Mixture of diastereomers
CAS No:859448-07-0
MF:C7H16ClN
MW:149.661641120911
CID:5832902
PubChem ID:146050243

1,2-dimethylcyclopentan-1-amine hydrochloride, Mixture of diastereomers Chemical and Physical Properties

Names and Identifiers

    • 1,2-dimethylcyclopentan-1-amine hydrochloride
    • Z1509036056
    • 1,2-Dimethylcyclopentan-1-amine;hydrochloride
    • 859448-07-0
    • EN300-23311448
    • 1,2-dimethylcyclopentan-1-amine hydrochloride, Mixture of diastereomers
    • Inchi: 1S/C7H15N.ClH/c1-6-4-3-5-7(6,2)8;/h6H,3-5,8H2,1-2H3;1H
    • InChI Key: XZWHBDBVFPRJFL-UHFFFAOYSA-N
    • SMILES: Cl.NC1(C)CCCC1C

Computed Properties

  • Exact Mass: 149.0971272g/mol
  • Monoisotopic Mass: 149.0971272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 90.4
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

1,2-dimethylcyclopentan-1-amine hydrochloride, Mixture of diastereomers Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-23311448-1.0g
1,2-dimethylcyclopentan-1-amine hydrochloride
859448-07-0 95%
1.0g
$1086.0 2024-06-19
Enamine
EN300-23311448-2.5g
1,2-dimethylcyclopentan-1-amine hydrochloride
859448-07-0 95%
2.5g
$2127.0 2024-06-19
Aaron
AR0288SP-500mg
1,2-dimethylcyclopentan-1-amine hydrochloride, Mixture of diastereomers
859448-07-0 95%
500mg
$1190.00 2025-02-15
Aaron
AR0288SP-5g
1,2-dimethylcyclopentan-1-amine hydrochloride, Mixture of diastereomers
859448-07-0 95%
5g
$4353.00 2023-12-15
1PlusChem
1P0288KD-2.5g
1,2-dimethylcyclopentan-1-amine hydrochloride, Mixture of diastereomers
859448-07-0 95%
2.5g
$2691.00 2024-04-21
Enamine
EN300-23311448-10g
1,2-dimethylcyclopentan-1-amine hydrochloride, Mixture of diastereomers
859448-07-0 95%
10g
$4667.0 2023-09-15
1PlusChem
1P0288KD-10g
1,2-dimethylcyclopentan-1-amine hydrochloride, Mixture of diastereomers
859448-07-0 95%
10g
$5831.00 2024-04-21
1PlusChem
1P0288KD-500mg
1,2-dimethylcyclopentan-1-amine hydrochloride, Mixture of diastereomers
859448-07-0 95%
500mg
$1109.00 2024-04-21
Aaron
AR0288SP-250mg
1,2-dimethylcyclopentan-1-amine hydrochloride, Mixture of diastereomers
859448-07-0 95%
250mg
$765.00 2025-02-15
1PlusChem
1P0288KD-5g
1,2-dimethylcyclopentan-1-amine hydrochloride, Mixture of diastereomers
859448-07-0 95%
5g
$3952.00 2024-04-21

Additional information on 1,2-dimethylcyclopentan-1-amine hydrochloride, Mixture of diastereomers

Introduction to 1,2-dimethylcyclopentan-1-amine hydrochloride, Mixture of diastereomers (CAS No. 859448-07-0)

The compound 1,2-dimethylcyclopentan-1-amine hydrochloride, Mixture of diastereomers (CAS No. 859448-07-0) represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This mixture of diastereomers is a key intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and cardiovascular pathways. Its unique structural configuration, featuring a cyclopentan ring substituted with two methyl groups and an amine group at the 1-position, makes it a versatile scaffold for drug discovery.

Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. The mixture of diastereomers aspect is particularly noteworthy, as diastereomers often exhibit distinct pharmacological properties due to differences in their spatial arrangement. This characteristic allows researchers to fine-tune the pharmacokinetic and pharmacodynamic profiles of the final drug candidates. The hydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for formulation into pharmaceutical products.

In the realm of medicinal chemistry, 1,2-dimethylcyclopentan-1-amine hydrochloride has been explored as a precursor for molecules targeting central nervous system disorders. Preliminary investigations suggest that derivatives of this compound may interact with specific neurotransmitter receptors, potentially offering new avenues for treating conditions such as depression, anxiety, and neurodegenerative diseases. The presence of multiple diastereomers in the mixture provides a rich chemical space for structural optimization, enabling the identification of analogs with improved efficacy and reduced side effects.

The synthesis of 1,2-dimethylcyclopentan-1-amine hydrochloride involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including asymmetric catalysis and chiral resolution techniques, have been employed to produce enantiomerically pure or enriched mixtures. These techniques are crucial for achieving the desired pharmacological properties and minimizing unwanted toxicological effects.

From a biochemical perspective, the amine group in 1,2-dimethylcyclopentan-1-amine hydrochloride serves as a key functional moiety for further derivatization. This group can participate in various chemical reactions, such as nucleophilic substitution or condensation reactions, allowing for the introduction of additional substituents that modulate biological activity. The cyclopentan ring itself provides a rigid framework that influences the conformational dynamics of the molecule, which is critical for receptor binding affinity and selectivity.

Current research in this area is focused on leveraging computational modeling and high-throughput screening to identify promising derivatives of 1,2-dimethylcyclopentan-1-amine hydrochloride. By integrating experimental data with predictive algorithms, scientists can accelerate the discovery process and prioritize compounds for further validation in preclinical studies. The mixture of diastereomers offers a strategic advantage by providing multiple structural variants that can be screened simultaneously, thereby increasing the likelihood of identifying lead candidates with optimal pharmacological profiles.

The pharmaceutical industry has shown considerable interest in this compound due to its potential therapeutic applications. Companies are investing in research programs aimed at developing novel drugs based on 1,2-dimethylcyclopentan-1-amine hydrochloride derivatives. These efforts are supported by collaborations between academic institutions and industry partners, fostering a synergistic environment for innovation. The compound's unique chemical properties make it an attractive candidate for further exploration in drug discovery pipelines.

In conclusion,1,2-dimethylcyclopentan-1-amine hydrochloride (CAS No. 859448-07-0) represents a promising compound in pharmaceutical chemistry with significant potential for therapeutic development. Its structural features and diastereomeric mixture provide opportunities for designing molecules with tailored biological activities. As research progresses, this compound is expected to contribute to advancements in treating various diseases affecting human health.

Recommend Articles

Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD